z-Pseudosubstrate inhibitory peptide

Cell permeability Intracellular delivery PKCζ inhibition

The z-Pseudosubstrate Inhibitory Peptide (ZIP) is the only cell-permeable, myristoylated PKMζ pseudosubstrate inhibitor validated for in vivo memory erasure and late-phase LTP reversal (IC50 1-2.5 μM). Unlike non-myristoylated or scrambled controls, its N-terminal myristoylation enables direct intracellular target engagement, ensuring unambiguous specificity. Ideal for hippocampal slice electrophysiology, neuropathic pain models, and cancer chemotaxis assays. Investigators should avoid substituting with non-permeable or scrambled-sequence controls which generate confounding off-target effects.

Molecular Formula C90H154N30O17
Molecular Weight 1928.4 g/mol
CAS No. 863987-12-6
Cat. No. B549516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namez-Pseudosubstrate inhibitory peptide
CAS863987-12-6
SynonymsZIP; FLJ36473; DAPK3, active, GST tagged human; PKC Zeta Pseudosubstrate Inhibitory peptide; Protein kinase Cζ pseudosubstrate, myristoyl trifluoroacetate salt; N-(1-Oxotetradecyl)-L-seryl-L-isoleucyl-L-tyrosyl-L-arginyl-L-arginylglycyl-L-alanyl-L-arginyl-L-arginyl-L-tryptophyl-L-arginyl-L-lysyl-L-leucine
Molecular FormulaC90H154N30O17
Molecular Weight1928.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(CO)C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O
InChIInChI=1S/C90H154N30O17/c1-7-9-10-11-12-13-14-15-16-17-18-36-71(123)110-70(52-121)83(134)120-73(54(5)8-2)84(135)118-67(48-56-37-39-58(122)40-38-56)81(132)115-64(33-25-44-104-88(96)97)77(128)112-61(31-23-42-102-86(92)93)75(126)108-51-72(124)109-55(6)74(125)111-63(32-24-43-103-87(94)95)76(127)114-66(35-27-46-106-90(100)101)79(130)117-68(49-57-50-107-60-29-20-19-28-59(57)60)82(133)116-65(34-26-45-105-89(98)99)78(129)113-62(30-21-22-41-91)80(131)119-69(85(136)137)47-53(3)4/h19-20,28-29,37-40,50,53-55,61-70,73,107,121-122H,7-18,21-27,30-36,41-49,51-52,91H2,1-6H3,(H,108,126)(H,109,124)(H,110,123)(H,111,125)(H,112,128)(H,113,129)(H,114,127)(H,115,132)(H,116,133)(H,117,130)(H,118,135)(H,119,131)(H,120,134)(H,136,137)(H4,92,93,102)(H4,94,95,103)(H4,96,97,104)(H4,98,99,105)(H4,100,101,106)/t54-,55-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,73-/m0/s1
InChIKeyCRKARHQCXWSUMV-HOHDCHNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Storage-20°C

z-Pseudosubstrate inhibitory peptide (ZIP, CAS 863987-12-6) Procurement Guide for PKMζ/PKCζ Research


z-Pseudosubstrate inhibitory peptide (CAS 863987-12-6), commonly designated ZIP (Zeta Inhibitory Peptide), is a synthetic myristoylated peptide derived from the pseudosubstrate domain of atypical protein kinase C ζ (PKCζ) [1]. The compound functions as a cell-permeable, substrate-competitive inhibitor of the constitutively active PKC isoform PKMζ, with reported inhibition constants (Ki) ranging from 0.076 to 2.11 μM and IC50 values of 1–2.5 μM for late-phase long-term potentiation (LTP) reversal in hippocampal slices . ZIP is distinguished from non-myristoylated PKCζ pseudosubstrate inhibitors by its N-terminal myristoylation modification, which confers cell permeability essential for intracellular and in vivo applications .

Why Generic Substitution of z-Pseudosubstrate inhibitory peptide (ZIP) May Compromise Experimental Reproducibility


Substitution of ZIP with non-myristoylated PKCζ pseudosubstrate peptides or scrambled-sequence controls introduces critical functional disparities that directly impact experimental outcomes. Non-myristoylated PKCζ pseudosubstrate inhibitors (e.g., Sigma-Aldrich Cat. No. 539610) lack cell permeability and are restricted to cell-free in vitro kinase assays . Scrambled ZIP controls (CAS 908012-18-0), which retain identical amino acid composition but with an altered sequence, exhibit only 3- to 4-fold reduced efficacy rather than complete inactivity, and have been shown to produce biological effects indistinguishable from active ZIP in PKMζ knockout models, confounding interpretation of specificity [1][2]. These distinctions render generic substitution inappropriate for experiments requiring intracellular target engagement or unambiguous specificity controls.

z-Pseudosubstrate inhibitory peptide (ZIP) Quantitative Differentiation Evidence for Procurement Decision Support


Cell Permeability: Myristoylated ZIP vs. Non-Myristoylated PKCζ Pseudosubstrate Inhibitor

ZIP incorporates an N-terminal myristoylation modification (Myr-Ser) that confers cell permeability, enabling intracellular target engagement in cultured cells, tissue slices, and in vivo models . In contrast, the non-myristoylated PKCζ/ι pseudosubstrate inhibitor peptide (Sigma-Aldrich Cat. No. 539610) is explicitly designated as non-cell-permeable and is restricted to use in cell-free in vitro kinase assays .

Cell permeability Intracellular delivery PKCζ inhibition

PKMζ Inhibition Potency: ZIP vs. Scrambled Control Peptide

ZIP suppresses PKMζ to reverse late-phase long-term potentiation (LTP) with an IC50 of 1–2.5 μM in hippocampal slice preparations . The scrambled control peptide (CAS 908012-18-0), which contains identical amino acids in an altered sequence, exhibits only 3- to 4-fold reduced efficacy compared to active ZIP [1]. Notably, studies in PKMζ knockout mice demonstrate that scrambled ZIP produces biological effects indistinguishable from active ZIP, including abolition of established LTP, indicating that both peptides act through PKMζ-independent mechanisms [2].

PKMζ inhibition LTP reversal Specificity control

PKMζ Biochemical Inhibition: ZIP Ki vs. Small-Molecule PKCζ Inhibitors

ZIP demonstrates direct biochemical inhibition of PKMζ with a Ki ranging from 0.076 to 2.11 μM . For comparative context, small-molecule PKC inhibitors exhibit divergent potency profiles: Go 6983, a pan-PKC inhibitor, inhibits PKCζ with an IC50 of 60 nM ; CRT0066854, a selective atypical PKC inhibitor, inhibits PKCζ with an IC50 of 639 nM ; and ATP-competitive inhibitors in development have demonstrated PKCζ IC50 values of 0.11–1.59 μM [1].

PKMζ Enzyme inhibition Ki determination

PKC Isoform Interaction Spectrum: ZIP Broad Engagement vs. aPKC-Selective Expectation

Contrary to its original designation as an atypical PKC-selective inhibitor, ZIP has been demonstrated to interact promiscuously with conventional PKC (cPKC) and novel PKC (nPKC) isoforms in addition to atypical PKC (aPKC) isoforms [1]. Quantitative assessment indicates that when brain abundance of each PKC isoform and affinity for ZIP are considered together, the signaling capacity of ZIP-responsive pools of cPKC and nPKC isoforms may match or exceed that for aPKC isoforms [1]. Furthermore, ZIP potently disrupts PKCα interaction with AKAP79 and interferes with ionomycin-induced translocation of cPKC to the plasma membrane [1].

PKC isoforms Selectivity profiling Off-target effects

In Vivo Memory Erasure: ZIP Central Administration vs. Vehicle/Scrambled Controls

Intra-hippocampal injection of ZIP (10 nmol in 1 mL saline) rapidly reverses late-phase LTP and produces persistent loss of 1-day-old spatial memory in rats [1]. This in vivo effect is not observed with scrambled control peptide administration [1]. In additional in vivo applications, intra-nucleus accumbens core administration of myr-ZIP (10 and 30 nmol/0.5 μL per side) inhibits the conditioned place preference response to morphine in rats . Intrathecal ZIP administration (1, 5, and 10 μg) produces dose-dependent attenuation of visceral pain hypersensitivity in IBS-like rat models [2].

In vivo Memory Spatial learning LTP

Biotinylated ZIP: High-Affinity Avidin Binding for Detection Applications

Biotinylated ZIP (Tocris Cat. No. 3290) incorporates a covalently attached biotin moiety that binds to avidin proteins with a dissociation constant (Kd) of 4 × 10⁻¹⁴ M . This high-affinity interaction enables detection of ZIP in biochemical assays, facilitating pull-down experiments, localization studies, and binding partner identification. The unmodified ZIP peptide lacks this detection capability, and no comparable biotinylated derivative is available for the non-myristoylated PKCζ pseudosubstrate inhibitor.

Biotinylation Assay development Detection

Recommended Research and Industrial Application Scenarios for z-Pseudosubstrate inhibitory peptide (ZIP, CAS 863987-12-6)


Synaptic Plasticity and Memory Maintenance Studies (LTP/LTD Reversal)

ZIP is validated for in vitro hippocampal slice electrophysiology to reverse established late-phase LTP with an IC50 of 1–2.5 μM, and for in vivo intra-hippocampal administration to erase 1-day-old spatial memory . This application is supported by direct quantitative data showing LTP reversal and memory erasure that is not observed with scrambled control peptide .

Neuropathic Pain and Chronic Visceral Hypersensitivity Models

ZIP demonstrates dose-dependent attenuation of visceral pain hypersensitivity in IBS-like rat models following intrathecal administration (1, 5, and 10 μg) , and intra-amygdala infusion of ZIP significantly increases mechanical withdrawal threshold in chronic constriction injury models of neuropathic pain, with effects distinguishable from scrambled ZIP controls [1]. The compound selectively attenuates neuropathic pain without affecting inflammatory pain responses [1].

Cancer Cell Migration and Chemotaxis Studies

Myristoylated PKCζ pseudosubstrate (ZIP) blocks epidermal growth factor-induced chemotaxis with an IC50 of 20 μmol/L in breast cancer cell lines , and inhibits proliferation of prostate cancer PC3U and PC3 cells [1]. These applications are supported by quantitative dose-response data in cancer cell migration and proliferation assays.

PKC Isoform Translocation and Scaffold Interaction Studies

ZIP (5 μM) prevents ionomycin-induced PKC translocation to the plasma membrane in HEK293 cells expressing AKAP79 , and disrupts PKCα interaction with the PKC-targeting protein AKAP79 [1]. This application is supported by direct quantitative data on translocation inhibition, distinguishing ZIP from inhibitors that lack this dual mechanism of action.

Biochemical Assay Development Requiring Peptide Detection

Biotinylated ZIP (Kd = 4 × 10⁻¹⁴ M for avidin binding) enables pull-down assays, localization studies, and binding partner identification via streptavidin-based detection systems . This derivative is specifically indicated for researchers requiring peptide detection capabilities that are not available with unmodified ZIP or non-myristoylated PKCζ pseudosubstrate inhibitors .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for z-Pseudosubstrate inhibitory peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.